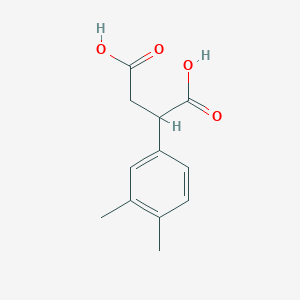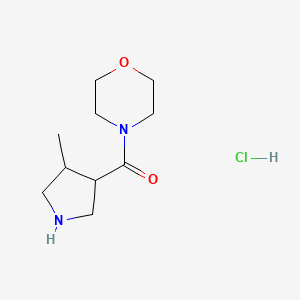
4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride is a chemical compound with the molecular formula C10H18N2O2·HCl. It is a derivative of morpholine and pyrrolidine, two important heterocyclic compounds. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride typically involves the reaction of 4-methylpyrrolidine-3-carboxylic acid with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The final product is typically obtained through crystallization and filtration processes.
化学反应分析
Types of Reactions
4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the morpholine or pyrrolidine rings, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; organic solvents; room temperature to reflux conditions.
Major Products Formed
Oxidation: N-oxides of the morpholine or pyrrolidine rings.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Various substituted morpholine or pyrrolidine derivatives.
科学研究应用
4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for its effects on the central nervous system.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(4-Methylpyrrolidine-3-carbonyl)piperidine hydrochloride
- 4-(4-Methylpyrrolidine-3-carbonyl)pyrrolidine hydrochloride
- 4-(4-Methylpyrrolidine-3-carbonyl)azetidine hydrochloride
Comparison
Compared to similar compounds, 4-(4-Methylpyrrolidine-3-carbonyl)morpholine hydrochloride is unique due to the presence of both morpholine and pyrrolidine rings. This dual-ring structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. The presence of the morpholine ring can enhance the compound’s solubility and stability, while the pyrrolidine ring can contribute to its biological activity.
属性
分子式 |
C10H19ClN2O2 |
|---|---|
分子量 |
234.72 g/mol |
IUPAC 名称 |
(4-methylpyrrolidin-3-yl)-morpholin-4-ylmethanone;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-8-6-11-7-9(8)10(13)12-2-4-14-5-3-12;/h8-9,11H,2-7H2,1H3;1H |
InChI 键 |
IKLGZHCANBKWGP-UHFFFAOYSA-N |
规范 SMILES |
CC1CNCC1C(=O)N2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


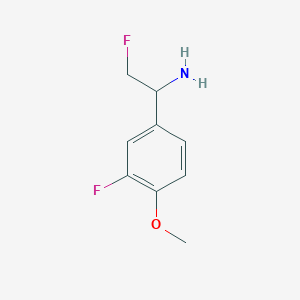
![2-[1-(Aminomethyl)cycloheptyl]-2-hydroxyacetaldehyde](/img/structure/B13227141.png)
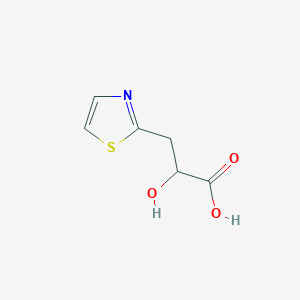
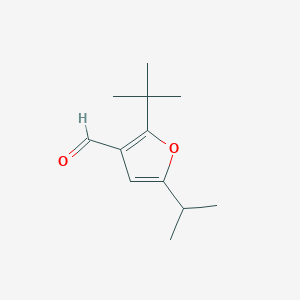

![N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide](/img/structure/B13227160.png)
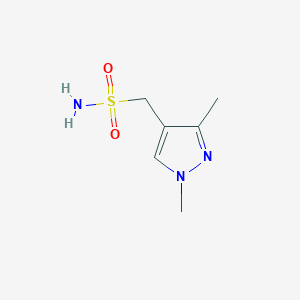
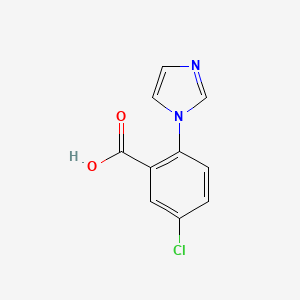
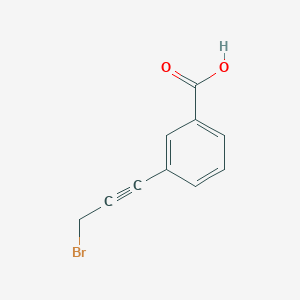
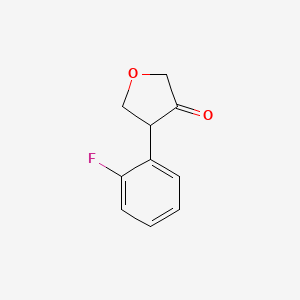
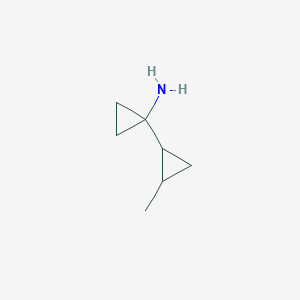
![5-[3-(Bromodifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13227197.png)
